molecular formula C8H10N2O3 B2785740 ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate CAS No. 2111324-86-6

ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B2785740
CAS No.: 2111324-86-6
M. Wt: 182.179
InChI Key: HQAYVMIXASNCOQ-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate (CAS: 2219371-07-8) is a substituted imidazole derivative featuring a formyl group at position 4, a methyl group at position 1, and an ethyl carboxylate ester at position 5 . This compound is of significant interest in medicinal and synthetic chemistry due to its reactive aldehyde moiety, which facilitates further functionalization, such as nucleophilic additions or condensations. Its structure combines electron-withdrawing (formyl, carboxylate) and electron-donating (methyl) groups, influencing both its physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 5-formyl-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)9-5-10(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAYVMIXASNCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate with formylating agents can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The purification process may involve techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

General Reactivity of Formyl Groups in Imidazoles

Formyl groups (–CHO) in imidazole derivatives are reactive aldehydes that participate in diverse transformations:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Outcome : Conversion to carboxylic acids (–COOH).

  • Example : A similar methyl 5-formyl-1H-imidazole-4-carboxylate undergoes oxidation to yield a carboxylic acid derivative.

Reduction

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Outcome : Reduction to primary alcohols (–CH₂OH).

  • Mechanism : Selective reduction of the aldehyde group without affecting the ester moiety.

Substitution Reactions

Imidazole rings can undergo electrophilic substitution , particularly at nitrogen atoms or positions adjacent to electron-donating groups (e.g., formyl):

  • Reagents : Halogens (e.g., Br₂, Cl₂), sulfonyl chlorides.

  • Conditions : Acidic or basic environments.

Ester Functional Group Reactions

The ethyl ester group (–COOEt) in the compound is susceptible to:

Hydrolysis

  • Reagents : Aqueous base (e.g., NaOH, KOH) or acid (e.g., HCl).

  • Outcome : Conversion to carboxylic acid (–COOH) or carboxylate salt (–COO⁻).

Transesterification

  • Reagents : Excess alcohol (e.g., methanol) with acid catalysts (e.g., H₂SO₄).

  • Outcome : Exchange of the ethyl ester group with another alcohol.

Cyclization Reactions

  • Example : α-chlorooxaloacetate diethyl ester reacts with amidines to form imidazole rings under mild conditions .

Analytical Characterization

Common techniques for imidazole derivatives include:

  • ¹H-NMR : To confirm substitution patterns and functional groups (e.g., aldehyde proton at ~9–10 ppm).

  • ESI-MS : To verify molecular weight and fragmentation patterns.

  • HPLC : For purity assessment (e.g., ≥97.5% as seen in related esters ).

Comparative Reactivity with Related Compounds

CompoundKey FeaturesReactivity Differences
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Bromine substituentSusceptible to nucleophilic substitution (e.g., with aryl bromides).
Methyl 5-formyl-1H-imidazole-4-carboxylateFormyl at position 5Oxidation/reduction of formyl group; ester hydrolysis.
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylateAmino group at position 4Potential for nucleophilic reactions at the amino group.

Limitations and Recommendations

The provided search results lack direct experimental data for ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate . For detailed reaction mechanisms, primary literature or specialized databases (e.g., Reaxys, SciFinder) should be consulted.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate has the molecular formula C7H8N2O3C_7H_8N_2O_3 and a molecular weight of approximately 168.15 g/mol. The compound features a five-membered imidazole ring, which is crucial for its biological activity. The presence of both a formyl group and a carboxylate group enhances its reactivity and interaction with various biological targets.

Scientific Research Applications

1. Medicinal Chemistry

This compound is being explored for its potential as an antimicrobial agent. Its structure allows it to disrupt microbial cell processes, leading to cell death. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Antiviral Properties

Research indicates that derivatives of this compound may inhibit viral replication, particularly against HIV integrase, suggesting potential antiviral properties. This activity is crucial in the ongoing search for effective treatments against viral infections.

3. Anti-inflammatory Effects

Imidazole derivatives have been studied for their anti-inflammatory effects. This compound may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation.

4. Cancer Research

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. In vitro assays demonstrated significant reductions in cell viability in breast and colon cancer cells, indicating its promise as an anticancer therapeutic agent .

Comparative Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive/negative bacteria and fungi
AntiviralPotential inhibition of HIV integrase
Anti-inflammatoryModulation of inflammatory pathways
AnticancerReduced viability in breast and colon cancer cells

Case Studies

Case Study 1: Antimycobacterial Activity

A study assessed the compound's activity against Mycobacterium tuberculosis. Results indicated that it inhibited bacterial growth at low micromolar concentrations, showcasing its potential as an antitubercular agent .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests showed that this compound exhibited low toxicity towards human cell lines, suggesting a favorable safety profile for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. The ester group can also undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (CAS: Not provided)
  • Structure : Formyl at position 5, 4-fluorobenzyl at position 1, ethylthio at position 2 .
  • Key Differences :
    • The formyl group in Compound A is at position 5, whereas the target compound has it at position 4.
    • The 4-fluorobenzyl and ethylthio substituents in Compound A introduce steric bulk and sulfur-based reactivity, unlike the methyl and carboxylate groups in the target compound.
  • Physicochemical Properties: Melting point: 55.5–57.5°C (Compound A) vs. Not reported for the target compound. The fluorobenzyl group enhances lipophilicity, while the ethyl carboxylate in the target compound increases polarity.
Compound B : Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS: 1197579-69-3)
  • Structure : Methyl at position 5, trifluoromethoxyphenyl at position 2, carboxylate at position 4 .
  • Key Differences :
    • Substituent positions differ significantly: the trifluoromethoxyphenyl group introduces strong electron-withdrawing effects, while the target compound’s formyl group offers electrophilic reactivity.
  • Applications :
    • Compound B’s trifluoromethoxy group is typical in agrochemicals and pharmaceuticals for metabolic stability, whereas the target compound’s formyl group is more suited for synthetic intermediates .
Compound C : Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (CAS: 1427501-40-3)
  • Structure: Amino at position 5, fluoro at position 4, methyl at position 1, carboxylate at position 2 .
  • Reactivity: The amino group in Compound C enables nucleophilic reactions (e.g., amide formation), contrasting with the electrophilic formyl group in the target compound.
Compound D : Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (CAS: Not provided)
  • Structure : Chlorophenyl and phenyl substituents at positions 1 and 2, carboxylate at position 5 .
  • Thermal Stability :
    • Higher melting point (157–158°C) due to aromatic stacking, unlike the target compound’s aldehyde-driven lower thermal stability .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound A Compound B Compound C
Melting Point (°C) Not reported 55.5–57.5 Not reported Not reported
Key Functional Groups Formyl, carboxylate Formyl, ethylthio Trifluoromethoxy, carboxylate Amino, fluoro, carboxylate
1H NMR (δ ppm) Not reported 9.6 (CHO), 7.78 (H-imidazole) Not reported Not reported
Applications Synthetic intermediate Intermediate for histidine analogs Agrochemicals Pharmaceutical intermediates

Hydrogen Bonding and Crystallography

  • The target compound’s formyl and carboxylate groups can participate in hydrogen bonding, influencing crystal packing. Similar imidazole derivatives (e.g., 4-carboxy-2-methyl-1H-imidazol-5(4H)-one) exhibit layered structures stabilized by O–H···O and N–H···O interactions .

Biological Activity

Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological mechanisms, potential applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with a formyl group and a carboxylate moiety, contributing to its unique reactivity and biological properties. Its molecular formula is C7H8N2O3C_7H_8N_2O_3 with a molecular weight of 168.15 g/mol.

Target of Action : The compound acts primarily on various enzymes and receptors due to the imidazole ring's ability to coordinate with metal ions and interact with biological macromolecules.

Mode of Action : Imidazole derivatives are recognized for their versatility in biological interactions. This compound can modulate enzyme activity through competitive inhibition or allosteric modulation, influencing pathways such as nucleotide metabolism and inflammation .

Biochemical Pathways : The compound is likely to affect multiple biochemical pathways, including those involved in cellular signaling and metabolic processes. Its interaction with enzymes that participate in the synthesis of nucleotides suggests potential applications in targeting diseases related to cell proliferation .

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against a range of bacteria and fungi. Further research is needed to delineate its spectrum of activity and mechanism .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. The structure suggests that this compound may share these properties, warranting further investigation into its anti-inflammatory mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:

Compound NameStructure ComparisonBiological Activity
Ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylateSimilar structure with brominePotentially altered reactivity; less studied
Ethyl 4-fluoro-1H-imidazole-5-carboxylateContains fluorineIncreased reactivity; known for antimicrobial effects
Ethyl 4-methylimidazoleLacks formyl and ester groupsLess reactive; limited biological activity

This table highlights how variations in functional groups impact the biological activities and chemical reactivity of imidazole derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Techniques : Various synthetic routes have been explored, emphasizing regioselectivity and functional group compatibility, which are critical for producing biologically active derivatives .
  • In Vitro Studies : In vitro assays have indicated that this compound may inhibit specific enzymes involved in nucleotide metabolism, suggesting its potential as a therapeutic agent in cancer treatment.
  • Structure–Activity Relationships (SAR) : Research into SAR has revealed that modifications at the 4-position significantly affect biological activity, guiding the design of more potent derivatives .

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